1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE
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Overview
Description
1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE is a complex organic compound that features a triazinane ring substituted with an ethylphenyl group and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE
- 1-(2-CHLOROPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE
Uniqueness
1-(2-ETHYLPHENYL)-5-[(FURAN-2-YL)METHYL]-1,3,5-TRIAZINANE-2-THIONE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
1-(2-ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-13-6-3-4-8-15(13)19-12-18(11-17-16(19)21)10-14-7-5-9-20-14/h3-9H,2,10-12H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSJVIRIPKYNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663737 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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